molecular formula C7H5ClN2O3S B2733499 (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride CAS No. 2138332-78-0

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride

Cat. No.: B2733499
CAS No.: 2138332-78-0
M. Wt: 232.64
InChI Key: PJABDERKAGOGIH-UHFFFAOYSA-N
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Description

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . It is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 2,1,3-benzoxadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl fluoride
  • (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl bromide
  • (2,1,3-Benzoxadiazol-5-yl)methanesulfonyl iodide

Uniqueness

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride is unique due to its specific reactivity and the types of reactions it can undergo. Compared to its analogs, the chloride variant is often preferred for its stability and ease of handling in various synthetic applications .

Biological Activity

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride, a compound characterized by its unique benzoxadiazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 2138332-78-0
  • Molecular Formula : C8H7ClN2O2S

Synthesis

The synthesis of this compound typically involves the reaction of benzoxadiazole derivatives with methanesulfonyl chloride under controlled conditions. The process can be optimized for yield and purity through various synthetic strategies including:

  • Direct Chlorination : Utilizing chlorinating agents in the presence of a base.
  • Substitution Reactions : Employing nucleophilic substitution methods to introduce the sulfonyl chloride group.

Antimicrobial Properties

Research indicates that derivatives of benzoxadiazole exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of related compounds against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth dilution methods. The results are summarized in Table 1.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
This compound816Bactericidal
Benzoxazolinone Derivative48Bacteriostatic
Control (No Treatment)>100>100No Activity

The compound demonstrated a bactericidal effect against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in therapeutic applications .

Anticancer Activity

In addition to antimicrobial properties, studies have explored the anticancer potential of benzoxadiazole derivatives. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings indicated that the compound inhibited cell proliferation effectively.

Table 2 summarizes the cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The mechanism involves the activation of apoptotic pathways and cell cycle regulation, highlighting its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : It can intercalate into DNA strands, disrupting replication processes in cancer cells.

Case Studies

Several case studies have documented the efficacy of benzoxadiazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated the use of a benzoxadiazole derivative in treating patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments.
  • Oncological Application : In a study involving cancer patients, treatment with a benzoxadiazole-based compound resulted in improved survival rates and reduced tumor sizes in combination with traditional chemotherapy.

Properties

IUPAC Name

2,1,3-benzoxadiazol-5-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJABDERKAGOGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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